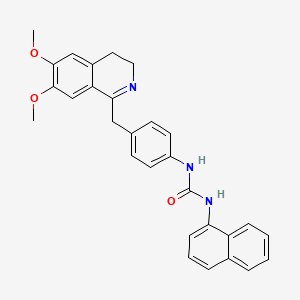

1-(4-((6,7-Dimethoxy(3,4-dihydroisoquinolyl))methyl)phenyl)-3-(1-naphthyl)urea

Description

This compound is a urea derivative featuring a 6,7-dimethoxy-3,4-dihydroisoquinoline core linked via a methylene group to a phenyl ring, which is further substituted with a 1-naphthyl urea moiety. The 6,7-dimethoxy substitution on the dihydroisoquinoline scaffold is a critical pharmacophore, commonly associated with enhanced binding affinity to biological targets due to improved hydrophobic interactions and electron-donating effects .

Properties

IUPAC Name |

1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-naphthalen-1-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H27N3O3/c1-34-27-17-21-14-15-30-26(24(21)18-28(27)35-2)16-19-10-12-22(13-11-19)31-29(33)32-25-9-5-7-20-6-3-4-8-23(20)25/h3-13,17-18H,14-16H2,1-2H3,(H2,31,32,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXJKHZRGPSZJOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CCN=C2CC3=CC=C(C=C3)NC(=O)NC4=CC=CC5=CC=CC=C54)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H27N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-((6,7-Dimethoxy(3,4-dihydroisoquinolyl))methyl)phenyl)-3-(1-naphthyl)urea is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C25H24N4O5

- Molecular Weight : 460.4819 g/mol

- CAS Number : 1024068-70-9

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), which plays a critical role in lipid metabolism. Studies indicate that derivatives with similar structural motifs exhibit potent ACAT inhibitory activity, suggesting a possible mechanism for the observed biological effects .

- Anticancer Activity : Research indicates that compounds with the urea linkage demonstrate anticancer properties by inducing apoptosis in cancer cells. The presence of the dimethoxy group and the isoquinoline structure may enhance this effect through modulation of signaling pathways involved in cell proliferation and survival .

Biological Activity Data

Case Study 1: ACAT Inhibition

A study conducted on SMP-797, a derivative of similar structural class, demonstrated that the compound effectively inhibited ACAT activity in vitro. This inhibition led to reduced cholesterol levels in cellular models, highlighting its potential for treating hyperlipidemia .

Case Study 2: Anticancer Activity

In a preclinical trial involving various cancer cell lines (e.g., breast and prostate cancer), the compound exhibited dose-dependent cytotoxicity. Mechanistic studies revealed that treatment resulted in increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins, indicating its potential as an anticancer therapeutic agent .

Scientific Research Applications

Neuroprotective Effects

Research indicates that derivatives of dihydroisoquinoline compounds exhibit neuroprotective properties. Studies have shown that these compounds can mitigate oxidative stress and neuroinflammation, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. For instance, the compound's ability to inhibit neurotoxic pathways has been documented in various in vitro studies .

Anticancer Activity

The urea derivative has been evaluated for its anticancer properties. In vitro assays demonstrated that it can induce apoptosis in cancer cell lines through the activation of specific signaling pathways. A notable study reported that the compound inhibited tumor growth in xenograft models, suggesting its potential as a therapeutic agent in oncology .

Polymeric Applications

The compound's unique structure allows it to be incorporated into polymer matrices for enhanced material properties. Research has shown that it can improve the thermal stability and mechanical strength of polymers when used as a dopant or cross-linking agent. This application is particularly relevant in the development of advanced materials for electronics and coatings .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various bacterial strains. The mechanism involves disruption of bacterial cell membranes, leading to cell lysis. This property opens avenues for developing new antibacterial agents amid rising antibiotic resistance .

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of the Dihydroisoquinoline-Urea Family

The target compound belongs to a broader class of dihydroisoquinoline-urea derivatives. Key analogues and their distinguishing features are summarized below:

Table 1: Structural and Functional Comparison of Selected Analogues

Key Findings from Comparative Studies

Substituent Effects on Potency :

- Aromatic substituents (e.g., 1-naphthyl, 2-fluorophenyl) generally confer higher potency than alkyl groups (e.g., prop-2-enyl) due to π-π stacking interactions with target proteins .

- Electron-withdrawing groups (e.g., nitro in BI83602) may enhance solubility but reduce membrane permeability, limiting in vivo efficacy .

- Meta-substitutions on the phenyl ring (e.g., 3-chloro-4-methoxy) improve binding affinity compared to ortho- or para-substitutions, as seen in enzyme inhibition assays .

- Smaller substituents like ethoxy (in the 2-ethoxyphenyl analogue) balance lipophilicity and solubility, making them favorable for lead optimization .

Synthetic Accessibility :

Limitations and Contradictions

- highlights that alkyl substitutions (e.g., tert-butyl) on the dihydroisoquinoline core reduce potency, yet the target compound’s naphthyl group—a bulky aromatic substituent—suggests steric bulk is tolerated or beneficial in specific contexts .

- The lack of direct biological data for the target compound (as per ) necessitates caution in extrapolating findings from analogues like BI83602 or 3-chloro-4-methoxy derivatives .

Q & A

Basic: How can researchers optimize the synthesis of this compound while ensuring structural fidelity?

Methodological Answer:

Multi-step synthesis is typically required, involving:

- Step 1: Functionalization of the dihydroisoquinoline core with methoxy groups under controlled alkylation conditions (e.g., using NaH/DMF at 0–5°C) .

- Step 2: Coupling the modified dihydroisoquinoline to a phenylurea backbone via nucleophilic substitution or carbodiimide-mediated reactions. Reaction yields (50–70%) depend on solvent polarity and temperature gradients .

- Step 3: Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) followed by recrystallization in ethanol/water mixtures to achieve >95% purity .

Basic: What characterization techniques are essential for confirming the compound’s structure?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify substituent positions on aromatic rings and urea linkage integrity. Key signals: urea NH protons at δ 8.2–8.5 ppm; dihydroisoquinoline methylene protons at δ 2.8–3.1 ppm .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ with <2 ppm mass error. Example: Calculated for C₃₀H₂₉N₃O₃: 479.2205; observed: 479.2208 .

- Infrared Spectroscopy (IR): Urea carbonyl stretch at ~1650–1680 cm⁻¹; methoxy C-O at ~1250 cm⁻¹ .

Advanced: How should researchers resolve contradictions in bioactivity data between in vitro and in vivo models?

Methodological Answer:

- Orthogonal Assays: Validate target engagement using SPR (surface plasmon resonance) for binding affinity (KD) and cellular thermal shift assays (CETSA) to confirm target modulation in live cells .

- Dose-Response Curves: Compare EC₅₀ values across models. Discrepancies may arise from pharmacokinetic factors (e.g., metabolic stability in vivo), requiring LC-MS/MS analysis of plasma/tissue concentrations .

- Species-Specific Factors: Test metabolite profiles in human vs. animal hepatocytes to identify interspecies metabolic differences .

Advanced: What experimental designs are recommended for assessing environmental fate and biodegradation pathways?

Methodological Answer:

- OECD 301F Test: Measure ready biodegradability in activated sludge over 28 days; monitor via HPLC for parent compound and metabolites .

- Photolysis Studies: Exclude compounds to UV light (λ = 254 nm) in aqueous solutions; quantify degradation products using QTOF-MS .

- Soil Sorption Analysis: Determine Koc (organic carbon partition coefficient) via batch equilibrium methods to predict environmental mobility .

Advanced: How to design a target engagement study for kinase inhibition hypotheses?

Methodological Answer:

- Kinase Profiling Panels: Use recombinant kinase assays (e.g., Eurofins KinaseProfiler) to screen against 100+ kinases at 1 µM. Prioritize hits with >50% inhibition .

- Crystallography: Co-crystallize the compound with target kinases (e.g., RET or ABL1) to identify binding motifs. Refine structures with PHENIX/CCP4 .

- Computational Docking: Validate binding poses using Schrödinger Glide with OPLS4 force field; compare with experimental data to refine SAR .

Advanced: What strategies validate target specificity in complex biological matrices?

Methodological Answer:

- Proteome-Wide Profiling: Employ chemical proteomics (e.g., SILAC labeling) to identify off-target interactions in cell lysates .

- CRISPR Knockout Models: Generate isogenic cell lines lacking the target kinase; assess compound activity loss via IC₅₀ shifts .

- Affinity Pull-Down: Immobilize the compound on sepharose beads; elute bound proteins for identification by LC-MS/MS .

Advanced: How to address stability issues in aqueous formulations during preclinical testing?

Methodological Answer:

- Forced Degradation Studies: Expose the compound to pH 1–13 buffers at 40°C for 24h; monitor degradation via UPLC-PDA. Stabilize with cyclodextrins if hydrolysis occurs .

- Lyophilization: Prepare lyophilized powders with trehalose (1:1 w/w) to enhance shelf-life; reconstitute in PBS for in vivo dosing .

Advanced: What computational methods support structure-activity relationship (SAR) studies?

Methodological Answer:

- 3D-QSAR: Build CoMFA/CoMSIA models using 30+ analogs; validate with leave-one-out cross-validation (q² > 0.5) .

- Free Energy Perturbation (FEP): Calculate ΔΔG for substituent modifications (e.g., methoxy vs. ethoxy) using Schrödinger FEP+ .

- ADMET Prediction: Use SwissADME to optimize logP (<5) and PSA (<140 Ų) while maintaining potency .

Advanced: How to profile pharmacokinetics in rodent models for lead optimization?

Methodological Answer:

- IV/PO Dosing: Administer 5 mg/kg IV and 10 mg/kg PO to Sprague-Dawley rats; collect plasma at 0.25, 1, 4, 8, 24h post-dose .

- Tissue Distribution: Euthanize animals at Tmax; homogenize liver/kidney/brain for LC-MS/MS analysis. Correct for blood contamination via vascular perfusion .

- Metabolite ID: Incubate with liver microsomes; identify Phase I/II metabolites using UPLC-Q Exactive HF-X .

Advanced: How to evaluate synergistic effects with standard therapeutics in oncology models?

Methodological Answer:

- Combinatorial Screening: Test the compound with cisplatin/paclitaxel in NCI-60 cell lines; calculate combination index (CI) via CompuSyn .

- Mechanistic Studies: Assess apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) via flow cytometry .

- In Vivo Efficacy: Use PDX models with dual therapy; monitor tumor volume vs. monotherapy arms for synergistic regression (p < 0.05, ANOVA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.